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molecular formula C7H11N3O B3038632 (4-Amino-2-ethylpyrimidin-5-yl)methanol CAS No. 876-21-1

(4-Amino-2-ethylpyrimidin-5-yl)methanol

Cat. No. B3038632
M. Wt: 153.18 g/mol
InChI Key: FFFWVQIKQQWSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096581B2

Procedure details

To a 100 ml flask equipped with constant pressure dropping funnel and drying pipe, 3.8 g (0.1 mol) of LiAlH4 and 20 ml of THF were charged, cooled with ice bath. 7.8 g (0.04 mol) of 4-amino-2-ethylpyrimidine-5-carboxylate in the 20 ml of THF was dropped into the flask slowly. After the addition was finished, the reaction was stirred for 1-2 h. The reaction was quenched with water and the solid was removed by filtration. The filtrate was concentrated. To the residue, 20 ml of ethyl acetate and 120 ml of petroleum ether were added. After shaking and standing, large amount of white solids precipitated. 4.59 g of aim product was obtained by filtration (yield 75%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-amino-2-ethylpyrimidine-5-carboxylate
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[C:13]([C:14]([O-])=[O:15])=[CH:12][N:11]=[C:10]([CH2:17][CH3:18])[N:9]=1>C1COCC1>[NH2:7][C:8]1[C:13]([CH2:14][OH:15])=[CH:12][N:11]=[C:10]([CH2:17][CH3:18])[N:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4-amino-2-ethylpyrimidine-5-carboxylate
Quantity
7.8 g
Type
reactant
Smiles
NC1=NC(=NC=C1C(=O)[O-])CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml flask equipped with constant pressure
ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
To the residue, 20 ml of ethyl acetate and 120 ml of petroleum ether were added
STIRRING
Type
STIRRING
Details
After shaking
CUSTOM
Type
CUSTOM
Details
large amount of white solids precipitated
CUSTOM
Type
CUSTOM
Details
4.59 g of aim product was obtained by filtration (yield 75%)

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
Smiles
NC1=NC(=NC=C1CO)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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